
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Overview
Description
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients Tfmp derivatives are known to be used in the protection of crops from pests , suggesting that their targets could be specific enzymes or receptors in pests.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
For instance, some TFMP derivatives are known to disrupt the normal functioning of pests, thereby protecting crops .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (25361 g/mol) , may influence its pharmacokinetic profile.
Result of Action
Tfmp derivatives are known to have significant biological activities in the agrochemical and pharmaceutical industries .
Biological Activity
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a compound that has garnered attention in both pharmaceutical and agrochemical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 253.61 g/mol. The presence of the trifluoromethyl group () is significant as it enhances the lipophilicity and biological activity of the compound, while the chlorine atom may influence its reactivity and interaction with biological targets .
Target of Action
This compound functions primarily as a derivative of trifluoromethylpyridine (TFMP), which is known for its role in various agrochemical and pharmaceutical applications. The unique physicochemical properties conferred by the fluorine atoms contribute to its biological activities .
Mode of Action
The biological effects are attributed to the combination of the fluorinated moiety and the pyridine ring, which can interact with various biological targets, including enzymes and receptors. For example, TFMP derivatives have been shown to disrupt normal physiological functions in pests, thereby enhancing crop protection .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .
Enzyme Inhibition
Structural modifications in similar compounds have been linked to their ability to inhibit specific enzymes. For instance, certain TFMP derivatives have been identified as inhibitors of Sfp-PPTase, an enzyme crucial in bacterial virulence. The structure-activity relationship (SAR) studies reveal that modifications in the pyridine ring can significantly alter inhibitory potency .
Case Study: Antihypertensive Activity
This compound has been explored for its potential antihypertensive effects. In vitro assays demonstrated that compounds derived from this structure could lower blood pressure through vasodilation mechanisms, although further clinical studies are needed to confirm these findings.
Comparative Analysis of Biological Activity
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural differences:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C9H7ClF3NO2 | Contains chlorine; potential for enzyme inhibition |
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | C9H8F3N O2 | Lacks chlorine; different pharmacokinetics |
Ethyl 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylate | C9H8F4N O2 | Fluorine at position six; altered biological properties |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity. However, safety data indicate potential irritative effects on the respiratory system and skin, necessitating careful handling in laboratory settings .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is investigated for its potential as a bioactive agent. Studies have shown that compounds with similar structures exhibit antimicrobial and antifungal properties, making them candidates for developing new pharmaceuticals.
Case Study: Antimicrobial Activity
A study published in Spectrochimica Acta examined the structural and spectroscopic properties of pyridine derivatives, including this compound, highlighting their potential as antimicrobial agents against various pathogens .
Agrochemical Applications
The compound is also explored in the field of agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl group contributes to its effectiveness in targeting specific pests while minimizing harm to non-target organisms.
Case Study: Pesticidal Properties
Research indicates that derivatives of chlorinated pyridines exhibit significant herbicidal activity. This compound has been evaluated for its efficacy against common agricultural weeds, demonstrating promising results in preliminary trials .
Synthesis and Industrial Applications
The synthesis of this compound is of interest due to its potential applications in creating other chemical compounds. The ability to modify the pyridine ring allows for the development of a variety of derivatives with tailored properties.
Synthesis Process
A notable method for synthesizing this compound involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethyl chloroformate, yielding this compound efficiently .
Safety and Environmental Considerations
While exploring the applications of this compound, it is essential to consider safety data and environmental impact. This compound is classified as a skin irritant and may cause respiratory issues upon exposure . Proper handling and disposal methods are crucial to mitigate risks associated with its use.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via substitution reactions starting from precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine. For example, a palladium-catalyzed ethoxycarbonylation reaction using Pd(OAc)₂ and dppf ligand under CO pressure (15 bar) at 80°C achieves a 94% yield on a 0.5 mol scale . Alternatively, nucleophilic substitution with ethyl bromopyruvate (94.06% yield) and subsequent cyclization yields related intermediates, validated by ¹H NMR .
- Key Variables : Catalyst loading (0.5 mol% Pd), temperature (80–150°C), and solvent systems (e.g., ethanol/water mixtures) critically impact selectivity between mono- and diesters .
Q. How can structural confirmation of this compound and its intermediates be achieved using spectroscopic techniques?
- Methodology : ¹H NMR is standard for verifying substitution patterns and intermediate purity. For example, the absence of NH₂ peaks in 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) confirms successful substitution . LCMS (e.g., m/z 338 [M+H]⁺ in related esters) and HRMS provide molecular weight validation, while IR spectroscopy identifies carbonyl (C=O) and trifluoromethyl (CF₃) groups .
Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?
- Methodology : Byproducts like diesters or unreacted halides may form if CO pressure or temperature exceeds optimal ranges. For instance, increasing temperature to 150°C shifts selectivity toward diesters . Chromatography (e.g., silica gel) or recrystallization in ethyl acetate/hexane mixtures isolates the target compound .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in substitutions involving this compound?
- Methodology : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the C-2 position in pyridine derivatives is often more reactive due to electron-withdrawing effects from Cl and CF₃ groups, guiding functionalization strategies . Software like Gaussian or ORCA paired with crystallographic data (e.g., SHELXL-refined structures) validates predictions .
Q. What metabolic or degradation pathways are observed for derivatives of this compound in biological/environmental systems?
- Methodology : In soil/plant systems, trifluoromethyl pyridine derivatives undergo hydroxylation or hydrolysis. For example, 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid (TPAA) are detected as degradation products via LC-HRMS, with pathways inferred from absent intermediates like TPE . Stability studies (pH, temperature) using HPLC quantify degradation kinetics .
Q. How do steric and electronic effects of the trifluoromethyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The CF₃ group’s strong electron-withdrawing nature deactivates the pyridine ring, requiring optimized catalysts (e.g., PdCl₂(dppf)) and bases (Cs₂CO₃). Steric hindrance at C-5 may reduce coupling efficiency, necessitating bulky ligands (e.g., XPhos) for Buchwald-Hartwig aminations . Kinetic studies under inert atmospheres (N₂/Ar) minimize side reactions .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodology : The compound’s low symmetry and heavy atoms (Cl, F) complicate X-ray diffraction. SHELXL refinement with TWINABS corrects for twinning or disorder . High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements enhance accuracy, while Hirshfeld surface analysis maps intermolecular interactions .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine under basic conditions?
- Analysis : Discrepancies arise from solvent choice (e.g., aqueous vs. anhydrous) and base strength. In ethanol/water systems, NaOH may hydrolyze esters prematurely, whereas non-polar solvents (toluene) stabilize amines . Contradictory LCMS results (e.g., missing TPE in degradation studies ) suggest pH-dependent reaction pathways requiring controlled validation.
Q. Tables for Key Data
Synthetic Route | Catalyst/Reagent | Yield | Byproducts | Reference |
---|---|---|---|---|
Pd-catalyzed carbonylation | Pd(OAc)₂, dppf, CO | 94% | Diesters (150°C) | |
Nucleophilic substitution | Ethyl bromopyruvate | 94.06% | Unreacted F1/F2 |
Degradation Product | Detection Method | Source |
---|---|---|
TPA (picolinic acid) | LC-HRMS (m/z 338 [M+H]⁺) | Soil/plant |
TPAA (pyridine-2-acetic acid) | HPLC/UV (254 nm) | Environmental |
Properties
IUPAC Name |
ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMQYNZHBCNPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621493 | |
Record name | Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-16-5 | |
Record name | Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.